3-amino-4,6-dimethyl-N-(naphthalen-1-yl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-4,6-dimethyl-N-(naphthalen-1-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with amino, dimethyl, and naphthyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4,6-dimethyl-N-(naphthalen-1-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 3-amino-4,6-dimethylpyridine-2-carboxamide with naphthalen-1-ylthiophene derivatives under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-amino-4,6-dimethyl-N-(naphthalen-1-yl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, sulfonating agents for sulfonation.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of halogenated, sulfonated, or other substituted derivatives.
Scientific Research Applications
3-amino-4,6-dimethyl-N-(naphthalen-1-yl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 3-amino-4,6-dimethyl-N-(naphthalen-1-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition disrupts the normal function of these enzymes, leading to the modulation of cell cycle progression and apoptosis. The compound’s structure allows it to interact with various receptors and proteins, making it a versatile molecule in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile
- 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine
- S-(3-cyano-6-(naphthalen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl) 2-chloroethanethioate
- Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate
Uniqueness
3-amino-4,6-dimethyl-N-(naphthalen-1-yl)thieno[2,3-b]pyridine-2-carboxamide stands out due to its unique combination of functional groups and structural features. The presence of the thieno[2,3-b]pyridine core, along with the amino, dimethyl, and naphthyl groups, imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-amino-4,6-dimethyl-N-naphthalen-1-ylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-11-10-12(2)22-20-16(11)17(21)18(25-20)19(24)23-15-9-5-7-13-6-3-4-8-14(13)15/h3-10H,21H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFYYXVKHWAPEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=CC4=CC=CC=C43)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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